molecular formula C16H11BrN2 B1599732 2,2'-(5-Bromo-1,3-phenylene)dipyridine CAS No. 150239-89-7

2,2'-(5-Bromo-1,3-phenylene)dipyridine

Cat. No.: B1599732
CAS No.: 150239-89-7
M. Wt: 311.18 g/mol
InChI Key: WYBQKTWLOQGECX-UHFFFAOYSA-N
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Description

2,2’-(5-Bromo-1,3-phenylene)dipyridine: is an organic compound with the molecular formula C16H11BrN2 . It is a derivative of dipyridine, where a bromine atom is substituted at the 5-position of the phenylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,2’-(5-Bromo-1,3-phenylene)dipyridine typically involves the bromination of 1,3-dipyridylbenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated dipyridine derivative .

Scientific Research Applications

Chemistry:

2,2’-(5-Bromo-1,3-phenylene)dipyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis .

Biology and Medicine:

In biological research, this compound can be used to study the interactions between metal ions and organic ligands.

Industry:

In the industrial sector, 2,2’-(5-Bromo-1,3-phenylene)dipyridine is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 2,2’-(5-Bromo-1,3-phenylene)dipyridine involves its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with various metal ions. These complexes can exhibit unique chemical and physical properties, making them useful in catalysis and material science .

Comparison with Similar Compounds

    2,2’-Bipyridine: A simpler analog without the bromine substitution.

    4,4’-(5-Bromo-1,3-phenylene)dipyridine: A positional isomer with bromine at the 4,4’ positions.

    2,2’-(5-Chloro-1,3-phenylene)dipyridine: A similar compound with chlorine instead of bromine.

Uniqueness:

The presence of the bromine atom at the 5-position of the phenylene ring in 2,2’-(5-Bromo-1,3-phenylene)dipyridine imparts unique reactivity and coordination properties. This makes it distinct from other similar compounds and valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

2-(3-bromo-5-pyridin-2-ylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-14-10-12(15-5-1-3-7-18-15)9-13(11-14)16-6-2-4-8-19-16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBQKTWLOQGECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451541
Record name Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150239-89-7
Record name Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a stream of argon, 89 mL of a 1.57M tert-butyllithium pentane solution was dissolved in 32 mL of tetrahydrofuran, and the solution was cooled to −78° C. 10.0 g of 2-bromopyridine was added dropwise to the solution, and the mixture was stirred for 1.5 hours. 42.5 g of dichloro(tetramethylethylenediamine)zinc was added to the mixture, and the temperature of the resultant mixture was elevated to room temperature, and the mixture was further stirred for 1 hour. To the resultant mixture, a suspension of 10.0 g of 1,3,5-tribromobenzene and 734 mg of tetrakis(triphenylphosphine)palladium in 64 mL of tetrahydrofuran was added. The obtained mixture was heated under reflux for 17 hours while being stirred. Then the obtained reaction mixture was cooled to room temperature, and was then distilled under a reduced pressure to remove all volatile materials. Water and chloroform were added to the concentrate, and the organic phase was separated and distilled to remove the solvent. The thus-obtained crude product was purified by silica gel chromatography using an ethyl acetate/hexane (2:8-1:1) mixed solvent to give 6.5 g of the target 3,5-di(2-pyridyl)bromobenzene as a yellow solid (yield: 66%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro(tetramethylethylenediamine)zinc
Quantity
42.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
64 mL
Type
solvent
Reaction Step Four
Quantity
734 mg
Type
catalyst
Reaction Step Four
Name
tert-butyllithium pentane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
32 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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